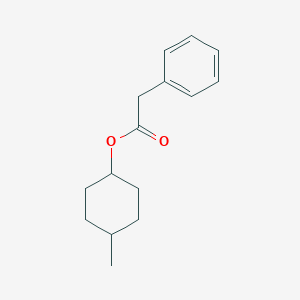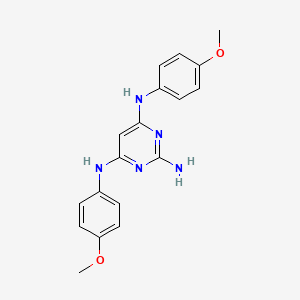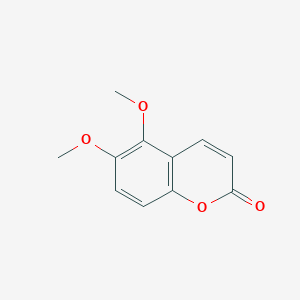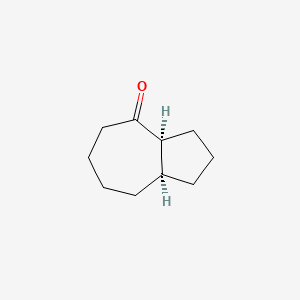
(4-Methylcyclohexyl) 2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylcyclohexyl) 2-phenylacetate is an organic compound that belongs to the ester family. It is characterized by the presence of a cyclohexane ring substituted with a methyl group at the fourth position and an ester functional group attached to a phenylacetate moiety. This compound is known for its pleasant fragrance and is often used in the fragrance and flavor industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl) 2-phenylacetate typically involves the esterification reaction between (4-Methylcyclohexanol) and phenylacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of a continuous flow reactor also enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions
(4-Methylcyclohexyl) 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenylacetic acid and (4-Methylcyclohexyl) carboxylic acid.
Reduction: (4-Methylcyclohexyl) 2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
(4-Methylcyclohexyl) 2-phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
作用机制
The mechanism of action of (4-Methylcyclohexyl) 2-phenylacetate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of (4-Methylcyclohexanol) and phenylacetic acid. These products can then participate in various metabolic pathways. The compound’s interaction with molecular targets and pathways is still under investigation, but it is believed to involve interactions with olfactory receptors due to its aromatic properties.
相似化合物的比较
Similar Compounds
Cyclohexyl 2-phenylacetate: Similar structure but lacks the methyl group on the cyclohexane ring.
(4-Methylcyclohexyl) acetate: Similar structure but lacks the phenyl group.
Phenylacetate esters: A broad class of compounds with varying alkyl groups attached to the ester.
Uniqueness
(4-Methylcyclohexyl) 2-phenylacetate is unique due to the presence of both a methyl-substituted cyclohexane ring and a phenylacetate moiety. This combination imparts distinct chemical and physical properties, such as its specific fragrance profile, making it valuable in the fragrance and flavor industry.
属性
CAS 编号 |
5421-24-9 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
(4-methylcyclohexyl) 2-phenylacetate |
InChI |
InChI=1S/C15H20O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
InChI 键 |
MIBZRIPDDIEEEF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)OC(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)






![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)



![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
